tBID

Catalog No.
S007366
CAS No.
M.F
C11H3Br4N3O2
M. Wt
528.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tBID

Product Name

tBID

IUPAC Name

4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione

Molecular Formula

C11H3Br4N3O2

Molecular Weight

528.78 g/mol

InChI

InChI=1S/C11H3Br4N3O2/c12-5-3-4(6(13)8(15)7(5)14)10(20)18(9(3)19)11-16-1-2-17-11/h1-2H,(H,16,17)

InChI Key

ZQXVUBDNHQEMGO-UHFFFAOYSA-N

SMILES

C1=CN=C(N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br

Canonical SMILES

C1=CN=C(N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br

tBID is a selective inhibitor of homeodomain–interacting protein kinase 2 (HIPK2) with an IC50 of  0.33 µM.

Truncated Bid, commonly referred to as tBID, is a pro-apoptotic protein that plays a crucial role in the regulation of apoptosis, particularly in the context of mitochondrial signaling. It is derived from the full-length Bid protein, which is cleaved by caspase-8 in response to death receptor signaling. The resulting tBID fragment translocates to the outer mitochondrial membrane, where it exerts its pro-apoptotic effects. Structurally, tBID consists of a BH3 domain that is essential for its interaction with other Bcl-2 family proteins, facilitating the release of cytochrome c from mitochondria and initiating the apoptotic cascade .

  • Caspase Cleavage: The activation of tBID begins with the cleavage of full-length Bid by caspase-8, which occurs upon engagement of death receptors such as Fas or tumor necrosis factor receptor 1 (TNFR1) on the cell surface .
  • Mitochondrial Translocation: Once activated, tBID translocates to the mitochondria where it interacts with pro-apoptotic proteins like BAX and BAK, promoting their oligomerization and leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cytochrome c release .
  • Oligomerization: tBID acts as a membrane-targeted death ligand that induces oligomerization of BAK, which is crucial for cytochrome c release and apoptosis .

The biological activity of tBID is primarily associated with its role in apoptosis. Upon translocation to the mitochondria, tBID promotes:

  • Cytochrome c Release: tBID facilitates the release of cytochrome c from mitochondria into the cytosol, triggering downstream apoptotic signaling pathways .
  • Interaction with BAX and BAK: tBID interacts with BAX and BAK, leading to their activation and formation of pores in the mitochondrial membrane, which is essential for apoptosis .
  • Regulation of Anti-apoptotic Proteins: By binding to anti-apoptotic members of the Bcl-2 family (such as Bcl-X_L), tBID can sequester these proteins away from their pro-apoptotic counterparts, further tipping the balance towards cell death .

tBID can be synthesized through various methods:

  • Recombinant DNA Technology: The most common method involves expressing the full-length Bid protein in bacterial systems (e.g., E. coli), followed by cleavage using specific proteases (like caspase-8) to generate tBID. This process often includes purification steps such as affinity chromatography .
  • Chemical Synthesis: Although less common for larger proteins like tBID, peptide synthesis techniques can be employed to create specific fragments that mimic tBID's structure for research purposes.

tBID has several important applications in research and potential therapeutic contexts:

  • Cancer Research: Due to its role in apoptosis, tBID is studied extensively in cancer biology. Understanding its mechanisms can lead to novel cancer therapies aimed at restoring apoptotic pathways in tumor cells .
  • Drug Development: Compounds that modulate tBID activity or mimic its function are being investigated as potential treatments for diseases characterized by dysregulated apoptosis, including neurodegenerative diseases and autoimmune disorders .

Studies investigating the interactions of tBID focus on its binding affinities and functional consequences:

  • Binding Studies: Research has shown that tBID has a significantly higher binding affinity for anti-apoptotic proteins compared to its full-length counterpart. This enhanced interaction is crucial for its role in promoting apoptosis .
  • Membrane Interactions: The interaction of tBID with lipid membranes has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy. These studies reveal that tBID adopts specific conformations upon membrane association that are vital for its biological function .

tBID shares structural and functional similarities with several other members of the Bcl-2 family. Key compounds include:

CompoundDescriptionUnique Features
Full-length BidPrecursor to tBID; functions as an anti-apoptotic protein until cleavedContains additional domains not present in tBID
BAXPro-apoptotic protein that promotes MOMPDirectly forms pores in the mitochondrial membrane
BAKSimilar to BAX; essential for cytochrome c releaseForms oligomers upon activation
Bcl-X_LAnti-apoptotic protein that inhibits apoptosisSequesters pro-apoptotic proteins like tBID

tBID is unique due to its specific role as a cleaved product that directly facilitates apoptosis through mitochondrial interactions while also being a critical link between extrinsic and intrinsic apoptotic pathways .

Bcl-2 homology 3 Domain Architecture and Conservation

The Bcl-2 homology 3 domain of truncated Bcl-2 homology 3 interacting-domain death agonist represents a critical structural motif that governs protein-protein interactions within the Bcl-2 family [1]. This domain consists of a conserved nine to sixteen amino acid sequence that forms an amphipathic alpha-helix, with the core structure defined by the seven amino acid motif leucine-xxx-xxx-glycine-aspartate-glutamate, where x represents any amino acid [16]. The Bcl-2 homology 3 domain architecture in truncated Bcl-2 homology 3 interacting-domain death agonist spans residues 90-98, comprising helix alpha-3 in the overall protein structure [20].

The conservation patterns within the Bcl-2 homology 3 domain reveal specific structural requirements for functional activity [16]. The most conserved leucine and aspartic acid residues of the core domain are particularly important for interactions with pro-survival proteins [16]. The leucine residue becomes buried in the protein-protein interface and packs against conserved residues of pro-survival proteins, while the solvent-exposed aspartate forms ionic interactions with conserved arginine residues in the Bcl-2 homology 1 domain of pro-survival proteins [16].

In truncated Bcl-2 homology 3 interacting-domain death agonist, the Bcl-2 homology 3 domain exhibits specific residue composition that includes both hydrophobic and charged amino acids [1]. Key hydrophobic residues such as isoleucine-86, alanine-87, leucine-90, valine-93, and glycine-94 face toward membrane surfaces during membrane association, while charged or polar residues including aspartate-81, arginine-84, arginine-88, glutamine-92, and aspartate-95 face away from membrane surfaces for potential electrostatic interactions with other proteins [1].

Protease Cleavage Sites (leucine-glutamate-threonine-aspartate, histidine-glutamate-leucine-glutamine)

The generation of truncated Bcl-2 homology 3 interacting-domain death agonist occurs through proteolytic cleavage of full-length Bcl-2 homology 3 interacting-domain death agonist at specific recognition sequences [8]. Caspase-8 represents the primary protease responsible for this cleavage, recognizing the aspartate-60 site within an unstructured loop region of the protein [29] [30]. The cleavage occurs at the leucine-glutamate-threonine-aspartate motif, which corresponds to the optimal recognition sequence for caspase-8 activity [27].

Additional cleavage sites have been identified within the Bcl-2 homology 3 interacting-domain death agonist sequence [29] [30]. Granzyme B cleaves the protein at aspartate-75, while caspase-3 can target aspartate-60 under certain conditions [29]. Some studies have also reported potential cleavage at aspartate-55 by caspase-3, though this occurs with lower efficiency [30]. The specific sequence context surrounding these cleavage sites influences protease recognition and processing efficiency.

The cleavage process results in the formation of two distinct fragments: a seven kilodalton amino-terminal fragment and a fifteen kilodalton carboxy-terminal fragment that constitutes truncated Bcl-2 homology 3 interacting-domain death agonist [1] [8]. The cleavage exposes a glycine residue at the newly formed amino terminus of truncated Bcl-2 homology 3 interacting-domain death agonist, which can undergo myristoylation to facilitate mitochondrial targeting [15].

Carboxy-terminal Structure

The carboxy-terminal region of truncated Bcl-2 homology 3 interacting-domain death agonist encompasses residues from glycine-61 to aspartate-195, representing the functional fifteen kilodalton fragment generated by caspase-8 cleavage [1] [9]. This region contains six well-defined alpha-helices designated as alpha-3 through alpha-8, which preserve much of the structural organization found in the full-length protein [1].

The carboxy-terminal structure includes several critical functional elements [1]. Helices alpha-6 and alpha-7 form the hydrophobic core region that facilitates membrane association and targeting to mitochondrial outer membranes [22]. These helices contain predominantly hydrophobic residues that enable interaction with lipid environments while maintaining amphipathic characteristics that prevent complete membrane insertion [1].

The carboxy-terminal tail region, spanning residues serine-188 through aspartate-195, exhibits significant structural flexibility [1]. Nuclear magnetic resonance studies have revealed that this region experiences multiple conformational states, as evidenced by the presence of distinct resonance peaks with varying intensities [1]. This flexibility may contribute to the protein's ability to undergo conformational changes upon membrane association and facilitate interactions with other Bcl-2 family members.

Three-Dimensional Conformations

Solution Nuclear Magnetic Resonance Structure in 1-palmitoyl-2-hydroxy-sn-glycero-3-[phospho-RAC-(1-glycerol)] Micelles

Solution nuclear magnetic resonance structural characterization of truncated Bcl-2 homology 3 interacting-domain death agonist in 1-palmitoyl-2-hydroxy-sn-glycero-3-[phospho-RAC-(1-glycerol)] micelles has provided detailed atomic-level insights into the membrane-associated state of this pro-apoptotic protein [1]. The nuclear magnetic resonance structure reveals that truncated Bcl-2 homology 3 interacting-domain death agonist adopts a monomeric conformation with six well-defined alpha-helices in the micelle environment [1] [3].

Table 1: Structural Statistics of Human truncated Bcl-2 homology 3 interacting-domain death agonist in 1-palmitoyl-2-hydroxy-sn-glycero-3-[phospho-RAC-(1-glycerol)] Micelles [1]

ParameterValue
Distance Restraints (Å)
Nuclear Overhauser Effect (930)0.021 ± 0.003
Intraresidual Nuclear Overhauser Effect (180)0.007 ± 0.007
Sequential Nuclear Overhauser Effect (298)0.018 ± 0.003
Medium range (451)0.025 ± 0.006
Hydrogen bonds (80)0.028 ± 0.004
Paramagnetic relaxation enhancement (137)0.017 ± 0.006
Dihedral angle restraints (°)0.207 ± 0.050
φ (72)0.157 ± 0.054
ψ (72)0.241 ± 0.070
Coordinate precision backbone (Å)3.64 ± 1.37
Heavy atoms (Å)4.24 ± 1.36
Ramachandran plot most favored regions79.0 ± 2.3%

The nuclear magnetic resonance data demonstrates that truncated Bcl-2 homology 3 interacting-domain death agonist maintains near-complete backbone assignments, with 125 of 131 non-proline backbone amides successfully assigned [1]. The secondary structure analysis reveals six alpha-helices: alpha-3 (residues 79-95), alpha-4 (residues 105-114), alpha-5 (residues 127-136), alpha-6 (residues 143-160), alpha-7 (residues 167-179), and alpha-8 (residues 182-189) [1].

Backbone dynamics measurements using nitrogen-15 relaxation parameters provide insights into the molecular motion and membrane interactions [1]. The average longitudinal relaxation time and transverse relaxation time for rigid helical regions at 800 megahertz frequency are 1.55 ± 0.21 seconds and 38.2 ± 4.1 milliseconds, respectively [1]. The calculated ratio gives an estimated rotational correlation time of 16.0 nanoseconds, equivalent to a globular protein with molecular mass of 43 kilodaltons in solution [1].

Crystal Structure Analysis

Crystal structure determination of truncated Bcl-2 homology 3 interacting-domain death agonist has proven challenging due to the protein's inherent membrane-associating properties and conformational flexibility [1]. Unlike the well-characterized solution nuclear magnetic resonance structure in membrane mimics, no high-resolution crystal structures of isolated truncated Bcl-2 homology 3 interacting-domain death agonist have been reported in the literature [1] [3].

The structural challenges associated with crystallization arise from several factors [1]. The protein's tendency to aggregate in aqueous solution without membrane mimics presents difficulties for conventional crystallization approaches [9]. Additionally, the extended conformation adopted by truncated Bcl-2 homology 3 interacting-domain death agonist in membrane environments, characterized by limited inter-helical contacts, reduces the structural constraints necessary for crystal lattice formation [1].

Comparative structural analysis has been performed using the available nuclear magnetic resonance structure and homology modeling approaches [14]. The fold of truncated Bcl-2 homology 3 interacting-domain death agonist resembles pore-forming bacterial toxins and shows structural similarity to Bcl-xL, despite limited sequence homology beyond the sixteen-residue Bcl-2 homology 3 domain [14] [19]. The overall structure preserves the characteristic Bcl-2 family fold with central hydrophobic helices surrounded by amphipathic helices [14] [19].

Helical Organization and Topology

The helical organization of truncated Bcl-2 homology 3 interacting-domain death agonist reveals a distinctive structural arrangement that facilitates membrane association and protein-protein interactions [1]. The six alpha-helices do not pack into a compact fold but instead form an extended structure with a C-shaped configuration when associated with membrane mimics [1] [3].

Table 2: Helical Characteristics of truncated Bcl-2 homology 3 interacting-domain death agonist [1]

HelixResidue RangeLength (residues)Structural Features
Alpha-379-9517Contains Bcl-2 homology 3 domain
Alpha-4105-11410Connected by flexible loop to alpha-5
Alpha-5127-13610Shortened compared to full-length protein
Alpha-6143-16018Core hydrophobic helix
Alpha-7167-17913Core hydrophobic helix
Alpha-8182-1898Carboxy-terminal helix

The topological arrangement of these helices creates distinct functional surfaces [1]. One face of the structure, oriented toward membrane interfaces, displays dominant hydrophobic patches corresponding to residues that interact strongly with lipid environments [1]. The opposite face presents charged and polar surfaces, including the Bcl-2 homology 3 domain region, which remains accessible for protein-protein interactions [1].

Helices alpha-6 and alpha-7 form the central hydrophobic core and exhibit more extensive membrane embedding compared to other helical regions [1] [22]. These helices show shorter nitrogen-15 transverse relaxation times and higher longitudinal-to-transverse relaxation ratios, indicating restricted molecular motion consistent with deeper membrane penetration [1]. The amphipathic nature of all helices prevents complete membrane insertion while facilitating stable membrane association [1] [38].

Structural Transitions from Bcl-2 homology 3 interacting-domain death agonist to truncated Bcl-2 homology 3 interacting-domain death agonist

Conformational Rearrangements Post-cleavage

The transition from full-length Bcl-2 homology 3 interacting-domain death agonist to truncated Bcl-2 homology 3 interacting-domain death agonist involves significant conformational rearrangements that activate the protein's pro-apoptotic function [8] [11]. Caspase-8 mediated cleavage at aspartate-60 generates two fragments that initially remain associated through hydrophobic interactions but undergo subsequent structural changes upon membrane encounter [8] [15].

The most significant conformational change occurs in the region corresponding to helix alpha-5 [1]. In truncated Bcl-2 homology 3 interacting-domain death agonist, this helix becomes shortened compared to the full-length protein, with residues serine-119 through aspartate-126 adopting a flexible loop conformation rather than maintaining rigid helical structure [1]. This extended loop between helices alpha-4 and alpha-5 contains numerous charged residues including arginine-118, glutamate-120, glutamate-121, aspartate-122, arginine-123, arginine-125, and aspartate-126 [1].

The conformational rearrangements facilitate the release of structural constraints that maintain the Bcl-2 homology 3 domain in an inactive state in the full-length protein [15]. The amino-terminal fragment, which contains helix-1 and helix-2, normally sequesters the Bcl-2 homology 3 domain through intramolecular interactions [15]. Cleavage disrupts these inhibitory contacts and allows the Bcl-2 homology 3 domain to become available for interactions with other Bcl-2 family members [15].

Post-cleavage structural studies have demonstrated that truncated Bcl-2 homology 3 interacting-domain death agonist undergoes additional conformational changes at membrane interfaces [11]. These changes represent a prerequisite for interaction with Bax and constitute a novel regulatory step that can be modulated to promote or inhibit mitochondrial outer membrane permeabilization [11].

Extended C-shaped Configuration

The extended C-shaped configuration represents the characteristic three-dimensional architecture adopted by truncated Bcl-2 homology 3 interacting-domain death agonist in membrane-associated states [1] [13]. This conformation differs markedly from the compact globular fold typical of soluble Bcl-2 family members and reflects the protein's adaptation to membrane environments [1].

Paramagnetic relaxation enhancement measurements provide critical distance constraints that define the C-shaped structure [1]. The amino-terminal and carboxy-terminal regions of truncated Bcl-2 homology 3 interacting-domain death agonist approach each other closely but maintain no direct atomic contact, creating the characteristic curved architecture [1]. Spin labeling experiments at positions serine-78, glutamine-136, and glutamine-180 reveal weak enhancement patterns consistent with this extended but closed conformation [1].

The C-shaped configuration optimizes membrane association while preserving functional domain accessibility [1]. The concave face of the structure, enriched in hydrophobic residues, orients toward membrane surfaces to maximize lipid interactions [1]. Simultaneously, the convex face presents charged and polar regions, including the Bcl-2 homology 3 domain, for interactions with other proteins [1].

Structural modeling indicates that this configuration allows simultaneous membrane anchoring and protein recognition functions [1] [13]. The extended nature of the structure spans sufficient membrane surface area to provide stable association while maintaining the Bcl-2 homology 3 domain in an orientation conducive to binding target proteins such as Bax and Bak [1]. This architectural arrangement supports the "on the membrane" binding mode for truncated Bcl-2 homology 3 interacting-domain death agonist interactions with effector proteins [1].

Membrane-Associated Structural States

Lipid Micelle Interactions

Truncated Bcl-2 homology 3 interacting-domain death agonist exhibits extensive interactions with lipid micelles, as demonstrated through nuclear magnetic resonance spectroscopy studies using 1-palmitoyl-2-hydroxy-sn-glycero-3-[phospho-RAC-(1-glycerol)] micelles [1]. All six alpha-helices of the protein participate in micelle interactions, with twenty-eight specific residues showing direct nuclear Overhauser effect contacts with micelle protons [1].

Table 3: Micelle-Interacting Residues of truncated Bcl-2 homology 3 interacting-domain death agonist [1]

HelixInteracting ResiduesCharacteristics
Alpha-3Ile-86, Ala-87, Leu-90, Val-93, Gly-94Bcl-2 homology 3 domain membrane contacts
Alpha-4Val-106, Leu-109, Ala-110, Leu-113Moderate micelle interaction
Alpha-5Leu-127, Leu-131, Leu-135Limited membrane penetration
Alpha-6Leu-149, Leu-153, Ala-156, Lys-157, Val-159, Ala-160Strong membrane embedding
Alpha-7Leu-167, Arg-168, Phe-171, His-172, Val-175, Asn-179Strong membrane embedding
Alpha-8Leu-182, Val-186Moderate micelle interaction

The interaction patterns reveal that helices alpha-6 and alpha-7 demonstrate the most extensive micelle embedding, as evidenced by higher relative nuclear Overhauser effect intensities and shorter nitrogen-15 transverse relaxation times [1]. These helices also include positively charged residues such as lysine-157, arginine-168, and histidine-172 that interact with micelle head groups, preventing complete burial within the hydrophobic core [1].

The Bcl-2 homology 3 domain-containing helix alpha-3 shows significant micelle interactions, contrary to previous models suggesting this domain remains exposed above membrane surfaces [1]. The hydrophobic face of this helix, including residues isoleucine-86, alanine-87, leucine-90, valine-93, and glycine-94, orients toward the micelle while charged residues face the aqueous environment [1].

Solvent paramagnetic relaxation enhancement experiments confirm the membrane topology by demonstrating limited water accessibility for lipid-embedded residues and strong paramagnetic enhancement for water-exposed regions [1]. These studies support a model where truncated Bcl-2 homology 3 interacting-domain death agonist associates with micelles through amphipathic helix insertion parallel to the membrane surface [1].

Lipid Bilayer Association Patterns

Studies using lipid bilayer systems have provided complementary insights into the membrane association patterns of truncated Bcl-2 homology 3 interacting-domain death agonist [9] [38]. Solid-state nuclear magnetic resonance investigations demonstrate that the protein associates with lipid bilayers with helices oriented parallel to the membrane surface, without trans-membrane helix insertion [9] [38].

The solid-state nuclear magnetic resonance polarization inversion with spin exchange at the magic angle spectrum reveals that all amide resonances center at nitrogen-15 chemical shifts of 70-90 parts per million and proton-nitrogen-15 dipolar coupling frequencies of 0-5 kilohertz [38]. These spectral characteristics correspond to nitrogen-hydrogen bonds oriented parallel to the bilayer surface, with no intensity observed at frequencies associated with trans-membrane helices [38].

Lipid bilayer association studies indicate that truncated Bcl-2 homology 3 interacting-domain death agonist binding destabilizes membrane structure through mechanisms similar to antimicrobial peptides [38]. The protein promotes membrane permeabilization by inducing negative membrane curvature and disrupting bilayer integrity [10]. This membrane-destabilizing activity occurs independently of interactions with other Bcl-2 family members and represents an intrinsic property of the membrane-bound protein [10].

The association with specific lipid components, particularly cardiolipin, plays a crucial role in targeting truncated Bcl-2 homology 3 interacting-domain death agonist to mitochondrial membranes [10] [22]. Helix alpha-6 contains lysine residues at positions 157 and 158 that mediate electrostatic interactions with cardiolipin, facilitating both membrane targeting and the disruption of mitochondrial bioenergetics [22]. These interactions represent key determinants of the protein's pro-apoptotic activity and provide specificity for mitochondrial membrane targeting [22].

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

528.69178 g/mol

Monoisotopic Mass

524.69588 g/mol

Heavy Atom Count

20

Dates

Last modified: 02-18-2024
[1]. Cozza G, et al. Synthesis and properties of a selective inhibitor of homeodomain-interacting protein kinase 2 (HIPK2). PLoS One. 2014 Feb 24;9(2):e89176.

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